1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride

Lipophilicity Drug-likeness Pharmacokinetics

Procure 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride (CAS 1172544-16-9) to ensure assay reproducibility. The hydrochloride salt (MW 292.71) avoids free base hydration errors. Meta-OCF2H group provides defined lipophilicity (LogP=1.50) for SAR. Available as ≥95% purity powder. Request CoA for validation.

Molecular Formula C12H15ClF2N2O2
Molecular Weight 292.71
CAS No. 1172544-16-9
Cat. No. B2488417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride
CAS1172544-16-9
Molecular FormulaC12H15ClF2N2O2
Molecular Weight292.71
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F.Cl
InChIInChI=1S/C12H14F2N2O2.ClH/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16;/h1-3,8,12,15H,4-7H2;1H
InChIKeyNIDLLHCQTDYBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride: Compound Specifications and Procurement Identification


1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride is a synthetic piperazine derivative with the molecular formula C12H15ClF2N2O2, a molecular weight of 292.71 g/mol, and CAS Registry Number 1172544-16-9 [1]. The compound consists of a piperazine ring linked via a carbonyl bridge to a phenyl ring substituted at the meta position with a difluoromethoxy (-OCF2H) group, supplied as the hydrochloride salt [1][2]. It is typically provided as a powder with minimum purity specifications of 95% from major research chemical suppliers [1]. The compound is commercially available from multiple vendors in research quantities ranging from 250 mg to bulk orders, with lot-specific certificates of analysis available upon request .

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride: Why In-Class Substitution Is Not Scientifically Equivalent


Substituting 1-[3-(difluoromethoxy)benzoyl]piperazine hydrochloride with other piperazine derivatives without explicit validation introduces multiple sources of experimental variability that compromise data reproducibility. The meta-positioned difluoromethoxy substituent confers a distinct calculated lipophilicity profile (LogP = 1.50, LogD at pH 7.4 = 0.94) that differs substantially from alternative substitution patterns and functional groups [1]. Furthermore, procurement of the free base (CAS 923178-26-1, MW 256.25 g/mol) versus the hydrochloride salt (CAS 1172544-16-9, MW 292.71 g/mol) results in different molecular weight, aqueous solubility behavior, and solid-state handling properties, requiring different molar calculations for solution preparation [2][3]. Interchanging compounds with ortho- or para-difluoromethoxy substitution, or with alternative benzoyl modifications, alters the spatial orientation of the difluoromethoxy group relative to the piperazine core, which affects molecular recognition properties in target binding assays [4]. These differences are quantifiable in terms of physicochemical descriptors but remain uncharacterized for biological outcomes due to the limited availability of published comparative data.

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride: Quantitative Differentiation Evidence Versus Closest Comparators


Physicochemical Differentiation: Lipophilicity (LogD and LogP) of Meta-Difluoromethoxy Substitution

The target compound exhibits calculated LogP = 1.50 and LogD at pH 7.4 = 0.94 based on JChem computational predictions [1]. For the free base (CAS 923178-26-1), PubChem reports a computed XLogP3-AA value of 1.6, which is consistent within typical computational variance and confirms the moderate lipophilicity conferred by the meta-difluoromethoxy benzoyl substitution pattern [2]. Comparative data for positionally isomeric difluoromethoxy substitution (ortho- or para-) or alternative substituents such as methoxy (-OCH3) or trifluoromethoxy (-OCF3) are not available from the same computational source under identical conditions, precluding a direct quantitative comparison. However, the calculated values establish a baseline lipophilicity profile that differs predictably from non-fluorinated analogs, which typically exhibit lower LogP values, and from trifluoromethoxy-substituted analogs, which exhibit higher lipophilicity due to increased fluorine content [3].

Lipophilicity Drug-likeness Pharmacokinetics Distribution coefficient

Salt Form Differentiation: Hydrochloride Salt Versus Free Base

The hydrochloride salt (CAS 1172544-16-9) differs from the free base (CAS 923178-26-1) in three quantifiable procurement and experimental parameters [1][2]. The molecular weight difference (292.71 g/mol for the hydrochloride salt versus 256.25 g/mol for the free base) represents a 14.2% increase in molar mass, requiring adjusted molar calculations for all solution preparations [1][2]. The salt form is supplied as a powder with defined solid-state handling characteristics and room-temperature storage stability, whereas free base physicochemical form may vary by supplier . Additionally, the protonation state of the piperazine nitrogen in the salt form alters aqueous solubility behavior compared to the free base, which is particularly relevant for biological assay buffer compatibility [3].

Salt selection Aqueous solubility Solid-state properties Formulation

Vendor-Supplied Purity and Specification Documentation

Commercially available batches of 1-[3-(difluoromethoxy)benzoyl]piperazine hydrochloride are supplied with a minimum purity specification of 95%, as documented by multiple independent suppliers [1]. Santa Cruz Biotechnology offers the compound in defined research quantities (250 mg and 1 g) with lot-specific certificates of analysis available, enabling verification of batch-to-batch purity and identity . American Elements offers the hydrochloride salt in powder form with standard analytical documentation including Certificate of Analysis and Safety Data Sheet, with availability in multiple purity grades up to ultra-high purity (99.999%) for specialized applications [1]. AKSci supplies the free base form with 95% minimum purity specification and long-term storage recommendations . This multi-vendor availability with documented purity specifications provides procurement traceability that uncharacterized or single-source compounds lack.

Quality control Certificate of Analysis Reproducibility Chemical procurement

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride: Defined Research and Industrial Application Scenarios Based on Verified Evidence


Medicinal Chemistry: Lead Compound Scaffold with Defined Meta-Difluoromethoxy Substitution

The compound serves as a well-characterized arylpiperazine scaffold for structure-activity relationship (SAR) studies, with the meta-positioned difluoromethoxy group providing a defined lipophilicity profile (calculated LogP = 1.50, LogD at pH 7.4 = 0.94) that differs from non-fluorinated or alternatively substituted analogs [1]. The difluoromethoxy group acts as a hydrogen bond acceptor while maintaining moderate lipophilicity, a property combination documented in medicinal chemistry literature for modulating target binding and membrane permeability [2]. Researchers developing piperazine-based compounds can use this scaffold to systematically evaluate the contribution of meta-difluoromethoxy substitution to biological activity relative to ortho- or para-substituted comparators, or relative to alternative substituents such as methoxy, trifluoromethoxy, or unsubstituted phenyl rings.

Reproducible Biological Assay Preparation Using Defined Hydrochloride Salt Form

The hydrochloride salt (MW 292.71 g/mol) enables accurate gravimetric preparation of stock solutions for in vitro assays without the confounding effects of variable free base hydration or protonation state [3]. Using the verified molecular weight prevents the 14.2% molar calculation error that would occur if the free base molecular weight (256.25 g/mol) were inadvertently applied, ensuring correct final concentrations in cell culture, enzyme inhibition, or receptor binding assays [3][4]. The salt form also provides consistent aqueous solubility behavior in standard assay buffers (e.g., PBS, Tris, HEPES), reducing well-to-well and plate-to-plate variability in concentration-response studies.

Chemical Synthesis: Intermediate for Derivatization via Piperazine Nitrogen

The free secondary amine on the piperazine ring provides a reactive handle for further derivatization, enabling the synthesis of N-substituted piperazine derivatives through acylation, alkylation, or sulfonylation reactions . The meta-difluoromethoxybenzoyl moiety remains intact during these transformations, allowing systematic exploration of structure-activity relationships where the arylpiperazine core is maintained while the piperazine N-substituent is varied. This synthetic versatility makes the compound a valuable intermediate for building focused compound libraries for screening campaigns.

Analytical Method Development: Reference Standard with Documented Purity Specifications

With minimum purity specifications of 95% and availability of lot-specific certificates of analysis from multiple vendors, the compound can serve as a reference standard for developing and validating analytical methods such as HPLC-UV, LC-MS, or NMR quantification protocols . The defined physicochemical properties, including exact mass (292.07901185 Da) and canonical SMILES string, facilitate unambiguous identification in mass spectrometry and chromatographic workflows [1]. This application is particularly relevant for laboratories establishing quality control procedures for in-house synthesized piperazine derivatives.

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